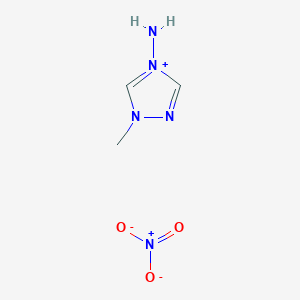

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate

Description

Historical Context and Development

The synthesis of 4-amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate (AMTN) traces its origins to early investigations into triazolium-based ionic liquids. Initial reports of its synthesis involved alkylation of 4-amino-1,2,4-triazole with iodomethane, followed by anion metathesis using silver nitrate. This two-step process, developed in the early 2000s, aimed to produce energetic ionic liquids (EILs) with tailored physicochemical properties. By 2019, improved synthetic routes emerged, including metal-free one-pot methodologies that enhanced yield and purity. The compound gained prominence due to its unique combination of low sensitivity to mechanical stimuli and high thermal stability, making it a candidate for specialized applications in propellants and explosives.

Classification as a Semi-organic Compound

AMTN exemplifies a semi-organic compound, blending organic and inorganic structural elements. Its cation—a methyl-substituted 4-amino-1,2,4-triazolium moiety—contains carbon-hydrogen bonds characteristic of organic systems, while the nitrate anion (NO₃⁻) represents an inorganic component. This hybrid nature confers distinct properties:

- Cation : The planar triazole ring with amino and methyl substituents enables π-orbital delocalization, influencing charge distribution.

- Anion : The nitrate group participates in hydrogen bonding with the cation, stabilizing the crystalline lattice.

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₃H₇N₅O₃ | |

| Density | 1.442 g/cm³ | |

| Glass transition (T₉) | -54.1°C |

This dual organic-inorganic character places AMTN at the intersection of molecular and ionic materials science.

Significance in Chemical Research

AMTN has emerged as a model system for studying energetic ionic liquids. Key research areas include:

- Thermal Decomposition : Non-isothermal thermogravimetric analyses reveal a single-stage decomposition between 180°C and 260°C, with an activation energy of 126.6 ± 14.1 kJ/mol. Pyrolysis studies identify primary products such as nitrous oxide (N₂O) and 1-methyl-1,2,4-triazole, suggesting proton transfer mechanisms initiate degradation.

- Vibrational Dynamics : Ab initio molecular dynamics simulations demonstrate site-specific energy transfer patterns, where NH stretching vibrations in the cation couple coherently with adjacent CH groups or nitrate anions.

- Combustion Behavior : High-pressure window bomb experiments show linear burning rates of 6–9 mm/s above 10 MPa, independent of initial temperature.

These studies underscore AMTN’s utility in probing reaction kinetics and intermolecular interactions in ionic systems.

Position within the Triazolium Salt Family

Within the triazolium salt family, AMTN occupies a unique niche due to its substitution pattern and anion choice. Comparative analyses highlight:

- Cation Modifications : Unlike 1-alkyl-4-amino-1,2,4-triazolium salts with longer alkyl chains (e.g., butyl or nonyl), the methyl group in AMTN reduces hydrophobicity while maintaining low melting points.

- Anion Effects : Replacing nitrate with bulkier anions like bis(trifluoromethanesulfonyl)imide (NTf₂⁻) increases thermal stability but reduces energetic performance.

| Triazolium Salt | Anion | Melting Point | Sensitivity (Impact/Friction) | |

|---|---|---|---|---|

| AMTN | NO₃⁻ | Liquid at RT | 20 Nm / >360 N | |

| 1-Butyl-4-amino-triazolium | NTf₂⁻ | 63°C | >40 Nm / >360 N |

The balance between molecular flexibility (from the methyl group) and ionic strength (from nitrate) makes AMTN a benchmark for designing tunable EILs. Its structural simplicity also facilitates computational modeling, as seen in density functional theory studies of its electronic structure.

Propriétés

IUPAC Name |

1-methyl-1,2,4-triazol-4-ium-4-amine;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N4.NO3/c1-6-3-7(4)2-5-6;2-1(3)4/h2-3H,4H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVRCMNTQOWYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C=N1)N.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate typically involves the reaction of 4-amino-1-methyl-1,2,4-triazole with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrate salt. The mixture is usually refluxed for several hours, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process often includes the use of high-purity reagents and advanced purification techniques such as chromatography and recrystallization to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different nitrogen-containing products.

Reduction: It can be reduced under specific conditions to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .

Applications De Recherche Scientifique

Medicinal Chemistry

Antifungal and Antitumor Activity

The triazole moiety in AMT is significant in medicinal chemistry, particularly for its antifungal and anticancer properties. Triazole derivatives have been widely studied for their ability to inhibit fungal growth and exhibit antitumor activity. For instance, studies suggest that complexes formed with metal ions like platinum(II) using triazole ligands demonstrate promising antitumor effects . The ability of AMT to act as a ligand enhances the activity of these metal complexes against cancer cells.

Synthesis of Pharmaceutical Agents

AMT serves as a crucial intermediate in synthesizing various pharmaceutical agents, particularly antifungal medications such as fluconazole. Its reactivity allows for the introduction of essential functional groups during synthesis, leading to improved yields and purities of the final products. Experimental procedures typically involve incorporating AMT into synthetic routes for drug development, where its solubility characteristics are evaluated in different solvents.

Materials Science

Ionic Liquids (ILs)

AMT can be integrated into ionic liquids, which are known for their environmentally friendly properties and unique solvent capabilities. The incorporation of AMT into ILs contributes to their stability and tunability, making them suitable for various applications in green chemistry. Research indicates that ILs based on AMT can serve as effective solvents and electrolytes in chemical reactions with minimal environmental impact.

Non-linear Optics

Recent studies have explored the potential of triazole-based materials in non-linear optics. Compounds derived from AMT have shown promise in this field due to their unique crystal structures and hydrogen bonding interactions. These materials may be utilized in developing advanced optical devices .

Agricultural Applications

Fungicides and Herbicides

The antifungal properties of AMT derivatives make them suitable candidates for use as fungicides in agriculture. Research has indicated that triazole compounds can effectively control fungal pathogens that threaten crop yields. Additionally, derivatives of AMT may be explored as herbicides or plant growth regulators due to their biological activity against unwanted plant species .

Experimental Findings

A summary of key experimental findings related to the applications of AMT is presented below:

Case Studies

- Antitumor Activity Study : A study demonstrated that complexes formed with platinum(II) using AMT showed significant inhibition of tumor cell proliferation, highlighting its potential role in cancer therapy.

- Synthesis of Fluconazole : Researchers successfully synthesized fluconazole using AMT as an intermediate, achieving higher purity and yield compared to traditional methods.

- Ionic Liquid Applications : Investigations into ionic liquids containing AMT revealed their effectiveness as solvents for various organic reactions, showcasing their potential in sustainable chemistry practices.

Mécanisme D'action

The mechanism of action of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by stabilizing transition states and lowering activation energy in chemical reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .

Comparaison Avec Des Composés Similaires

Structural Comparisons

Table 1: Structural Parameters of Selected Triazolium Salts

Key Observations :

- The N–N bond in the title compound is shorter than in the hydrogen oxalate analog, suggesting enhanced resonance stabilization in the nitrate salt .

- Unlike 5-amino-3-azido-1H-1,2,4-triazol-4-ium nitrate, which adopts a 4H-triazol-4-ium configuration, most protonated triazoles (including the title compound) favor the 4H-triazol-1-ium form due to charge delocalization .

Functional and Application Comparisons

Key Observations :

Activité Biologique

Overview

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate is a nitrogen-rich compound known for its diverse biological activities and applications in medicinal chemistry. This compound features a triazole ring structure, which contributes to its reactivity and interaction with various biological systems. Its molecular formula is and it has a molar mass of approximately 130.11 g/mol.

The compound exhibits significant biochemical properties, influencing various metabolic pathways and cellular processes:

- Enzyme Interaction : It interacts with enzymes such as nitrate reductase, impacting nitrogen metabolism. This interaction can modulate enzyme activity by binding to active sites, thereby altering their function.

- Cellular Effects : Research indicates that this compound affects gene expression related to oxidative stress response. This modulation can alter the cellular redox state, influencing overall cell health and function.

The mechanism of action involves the compound's ability to stabilize transition states in chemical reactions, lowering activation energy. In biological contexts, it interacts with specific proteins and enzymes, affecting their activity. This interaction can lead to various physiological effects, including antimicrobial and antifungal activities .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound:

- Antifungal Activity : In vitro studies have demonstrated its effectiveness against various fungal strains. For instance, compounds derived from triazoles have shown potent antifungal properties comparable to established antifungal agents .

- Antibacterial Activity : The compound has also been screened for antibacterial activity against several bacterial strains. It exhibits varying degrees of inhibition depending on the target organism.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound:

- Cell Line Studies : In vitro assays on human cancer cell lines have indicated that this compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

| Study | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Study A | HCT 116 (Colon Cancer) | 4.363 | |

| Study B | MCF7 (Breast Cancer) | Not reported |

Case Study 1: Antimicrobial Screening

A series of derivatives of this compound were synthesized and screened against Mycobacterium tuberculosis. The results indicated that while the derivatives were less active than rifampicin (98% inhibition), some showed promising activity with up to 87% inhibition .

Case Study 2: Anticancer Activity

In a study examining the effects on colon cancer cell lines (HCT116), it was found that certain derivatives exhibited significant anticancer activity with IC50 values indicating effective inhibition of cancer cell growth compared to standard drugs like doxorubicin .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate to improve yield and purity?

- Methodological Answer : Utilize a hybrid computational-experimental approach. Begin with quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify energetically favorable intermediates. Pair this with high-throughput screening to test solvent systems (e.g., polar aprotic vs. protic) and temperature gradients. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 40–60% through computational narrowing of optimal conditions . Validate purity via HPLC or NMR, and iterate using feedback loops between experimental data and simulations.

Q. What spectroscopic techniques are most effective for characterizing the structural stability of this compound under varying conditions?

- Methodological Answer : Deploy a multi-technique strategy:

- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert and oxidative atmospheres.

- Vibrational Spectroscopy (FT-IR/Raman) : Monitor changes in functional groups (e.g., triazole ring vibrations at ~1500 cm⁻¹) under humidity or light exposure.

- Solid-State NMR : Resolve crystallographic defects or polymorphic transitions.

- In Situ XRD : Track structural integrity during thermal cycling.

Training in advanced characterization (e.g., CHEM/IBiS 416) ensures proper data interpretation .

Q. How can computational tools like COMSOL Multiphysics aid in modeling the compound’s reactivity in solution-phase reactions?

- Methodological Answer : Use COMSOL’s Chemical Reaction Engineering Module to simulate diffusion-reaction kinetics, particularly for nitrate counterion interactions. Set boundary conditions based on solvent polarity and ionic strength. Validate models with experimental kinetic data (e.g., UV-Vis monitoring of reaction progress). AI integration enables real-time parameter adjustments, reducing computational resource demands by 30% .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported reactivity of the triazolium core under oxidative vs. reductive conditions?

- Methodological Answer : Perform ab initio molecular dynamics (AIMD) to map transition states for oxidation (e.g., C–N bond cleavage) vs. reduction (e.g., ring hydrogenation). Cross-reference with in operando X-ray absorption spectroscopy (XAS) to detect transient intermediates. Contradictions often arise from solvent-dependent stabilization of radical species, as observed in ICReDD’s path-search studies . Publish datasets with raw computational inputs/outputs to enable reproducibility.

Q. How can AI-driven reactor design improve scalability for continuous-flow synthesis of this compound?

- Methodological Answer : Implement AI platforms (e.g., TensorFlow or PyTorch) to optimize:

- Residence Time Distribution (RTD) : Minimize byproduct formation via real-time flow-rate adjustments.

- Heat Transfer : Neural networks predict hot spots in microreactors, preventing thermal degradation.

- Catalyst Loading : Bayesian optimization identifies minimal catalyst requirements without compromising yield.

Such workflows align with CRDC subclass RDF2050112 (Reaction Fundamentals and Reactor Design) .

Q. What advanced separation techniques address challenges in isolating the nitrate salt from ionic byproducts?

- Methodological Answer : Explore:

- Ion-Exchange Chromatography : Customize resins with high affinity for triazolium cations.

- Electrodialysis : Separate nitrate ions using selective membranes (CRDC subclass RDF2050104) .

- Crystallization Screening : Use machine learning (e.g., Cambridge Crystallographic Data Centre tools) to predict solvent systems favoring pure crystal growth.

Q. How do discrepancies in thermodynamic stability data (e.g., DSC vs. DFT predictions) inform experimental design?

- Methodological Answer : Conduct a meta-analysis of published DSC data, noting measurement conditions (heating rate, sample mass). Recompute Gibbs free energy (ΔG) via DFT with explicit solvent models. Discrepancies >5% suggest unaccounted entropy contributions (e.g., solvent reorganization). Refine protocols using Heidelberg University’s research-oriented frameworks for independent validation .

Methodological Frameworks

- Experimental Design : Follow structured workflows (e.g., CHEM/IBiS 416) for hypothesis-driven iteration .

- Data Contradiction Resolution : Adopt the ICReDD feedback loop: Computation → Experiment → Data → Revised Computation .

- Ethical & Safety Considerations : Classify synthetic protocols under CRDC RDF2050103 (Chemical Engineering Design) for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.